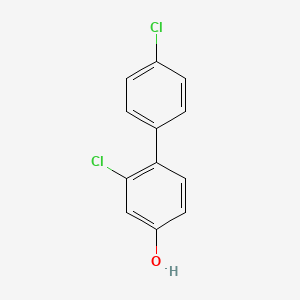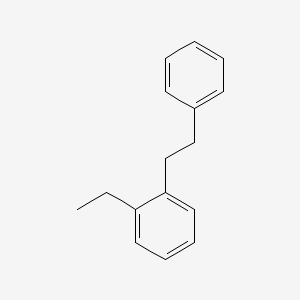
Benzene, 1-ethyl-2-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-ethyl-2-(2-phenylethyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with an ethyl group at the first position and a phenylethyl group at the second position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-2-(2-phenylethyl)- can be achieved through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with ethyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-ethyl-2-(2-phenylethyl)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂ gas, Pd/C catalyst.
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-ethyl-2-(2-phenylethyl)- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Biology: In biological research, this compound is used to study the effects of aromatic hydrocarbons on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, Benzene, 1-ethyl-2-(2-phenylethyl)- is used in the production of specialty chemicals, fragrances, and dyes. It is also employed in the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of Benzene, 1-ethyl-2-(2-phenylethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form stable intermediates, such as carbocations, which facilitate further chemical transformations. The aromatic ring’s electron-rich nature allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-ethyl-4-(2-phenylethyl)-
- Benzene, 1-methyl-2-(2-phenylethyl)-
- Benzene, 1-ethyl-2-(2-methylphenyl)-
Uniqueness: Benzene, 1-ethyl-2-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenylethyl groups on the benzene ring influences its reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
125328-87-2 |
|---|---|
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1-ethyl-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI-Schlüssel |
VZAZQQQOCGSQGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


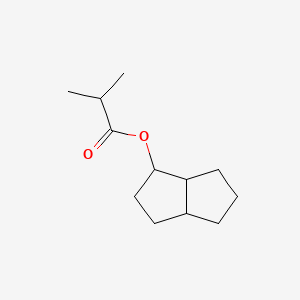


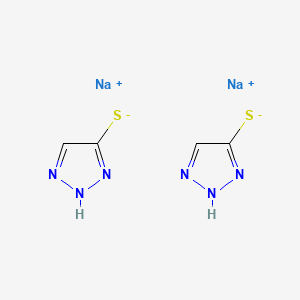
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
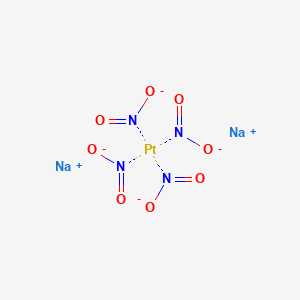
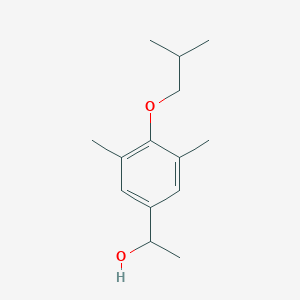

![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
